CID 118987141
Description
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Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIFOCCBJHLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions for studying CID 118987141?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define scope. For example: "How does this compound (intervention) affect [specific biochemical pathway] (outcome) in [cell type/organism] (population) compared to [existing compound] (comparison)?" . Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . Avoid vague terms; specify measurable outcomes (e.g., IC50 values, binding affinity).
Q. What strategies ensure a rigorous literature review for this compound?
- Methodological Answer :
- Primary Sources : Use PubMed, SciFinder, and Google Scholar to locate peer-reviewed studies on this compound’s synthesis, properties, and biological activity. Filter results by citation count and recent publications (last 5 years) .
- Secondary Sources : Review patents (e.g., USPTO, Espacenet) for applied research contexts .
- Gaps Identification : Tabulate existing findings (e.g., Table 1: "Reported IC50 values of this compound across studies") to highlight inconsistencies or understudied areas .
Q. How should researchers design initial experiments to characterize this compound?
- Methodological Answer :
- Controls : Include positive/negative controls (e.g., known inhibitors for enzymatic assays).
- Variables : Test concentration ranges (e.g., 1 nM–100 µM) and environmental conditions (pH, temperature) .
- Replication : Perform triplicate measurements to assess variability.
- Data Collection : Use standardized protocols (e.g., IUPAC guidelines for spectroscopic analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data for this compound (e.g., conflicting IC50 values)?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., assay type, buffer composition) across studies . For example, discrepancies in IC50 may arise from differences in enzyme purity or assay temperature.
- Statistical Testing : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
- Replication : Reproduce key experiments under standardized conditions to validate findings .
Q. What methodologies optimize the synthesis or functional analysis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test reaction parameters (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
- Sensitivity Analysis : Quantify the impact of variables (e.g., pH on compound stability) using response surface methodology .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Protocol Standardization : Document detailed procedures (e.g., NMR calibration settings, cell culture passage numbers) in supplementary materials .
- Material Characterization : Provide HPLC purity data (>95%), HRMS, and crystallographic details for novel derivatives .
- Data Sharing : Deposit raw datasets in repositories like Zenodo or ChemRxiv to enable independent validation .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing dose-response data for this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 .
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
Q. How should researchers address ethical considerations in studies involving this compound?
- Methodological Answer :
- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) before in vivo testing .
- Regulatory Compliance : Follow OECD guidelines for chemical safety assessment and obtain IRB approval for animal studies .
Tables for Reference
Table 1 : Reported Biological Activities of this compound
| Study | Assay Type | IC50 (nM) | Conditions (pH, Temp) | Citation |
|---|---|---|---|---|
| Smith et al. | Kinase Inhibition | 12 ± 1.5 | 7.4, 25°C | J Med Chem 2022 |
| Lee et al. | Cell Viability | 850 ± 90 | 7.0, 37°C | Sci Rep 2023 |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent assay conditions | Standardize protocols across labs |
| Overlooking enantiomeric purity | Use chiral HPLC for verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
